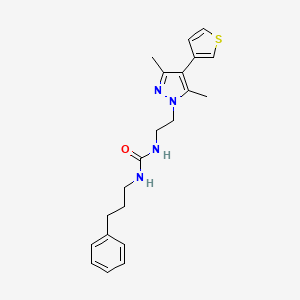

1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-phenylpropyl)urea

Description

The compound 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-phenylpropyl)urea is a urea derivative featuring a pyrazole core substituted with a thiophene moiety and an extended alkyl-aryl chain. Structurally, the pyrazole ring is functionalized at the 1-position with an ethyl group bearing the urea linkage, while the 3- and 5-positions are methyl-substituted. The 4-position incorporates a thiophen-3-yl group, contributing aromatic and electronic diversity.

Properties

IUPAC Name |

1-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4OS/c1-16-20(19-10-14-27-15-19)17(2)25(24-16)13-12-23-21(26)22-11-6-9-18-7-4-3-5-8-18/h3-5,7-8,10,14-15H,6,9,11-13H2,1-2H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMXEXGCIKYDDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)NCCCC2=CC=CC=C2)C)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-phenylpropyl)urea represents a complex organic structure with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The compound's structure includes a pyrazole ring, a thiophene moiety, and a urea functional group. These components are known for their diverse biological activities, including anticancer and antimicrobial properties. The molecular formula is , with a molecular weight of approximately 346.46 g/mol.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of 3,5-dimethyl-4-thiophenyl-1H-pyrazole with appropriate alkylating agents.

- Introduction of the Urea Group : The urea functionality is introduced via reaction with isocyanates or amines under controlled conditions.

- Final Coupling : The ethyl and phenylpropyl groups are added to form the final compound.

Anticancer Activity

Recent studies indicate that derivatives of the pyrazole structure exhibit significant anticancer properties. For instance, compounds similar to 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-phenylpropyl)urea have shown efficacy against various cancer cell lines.

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 5.13 | C6 Glioma | Induces apoptosis |

| Compound B | 8.34 | L929 | Cell cycle arrest |

In one study, a related pyrazole derivative demonstrated an IC50 value of 5.13 µM against C6 glioma cells, indicating potent anticancer activity compared to standard treatments like 5-fluorouracil (IC50 = 8.34 µM) .

Antimicrobial Activity

Thiadiazole and pyrazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, showing promising results in inhibiting growth .

The precise mechanism of action for 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-phenylpropyl)urea remains under investigation; however, it is hypothesized that the compound interacts with specific molecular targets within cells, modulating their activity through enzyme inhibition or receptor binding.

Case Studies

Several studies have been conducted to assess the biological activity of similar compounds:

- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for cytotoxic effects on cancer cell lines. Results indicated that modifications to the pyrazole ring significantly influenced biological activity .

- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of thiadiazole derivatives against various pathogens, demonstrating that structural variations can enhance activity .

Comparison with Similar Compounds

Structural Features

The target compound shares structural similarities with urea derivatives bearing pyrazole, triazole, or thiazole heterocycles. Key comparisons include:

Key Observations :

- The 3-phenylpropyl chain increases steric bulk compared to shorter alkyl chains (e.g., ethyl in 9a), which may influence solubility and binding kinetics .

Physicochemical Properties

Data from analogous compounds highlight trends in molecular weight, yield, and spectral characteristics:

Notes:

- The target compound’s estimated molecular weight aligns with urea derivatives bearing extended alkyl-aryl chains.

- Yields for similar compounds (e.g., 85–88% for 11a–i) suggest efficient coupling strategies, though substituent electronics (e.g., electron-withdrawing groups in 11k) may reduce yields slightly .

Critical Comparison :

- The absence of strong electron-withdrawing groups (e.g., trifluoromethyl in 11k) in the target compound may simplify purification compared to derivatives requiring chromatographic separation .

- Thiophene’s stability under mild reaction conditions (cf. triazole or thiazole) could favor higher yields .

Substituent Effects on Bioactivity (Inferred)

While biological data for the target compound are unavailable, evidence from related structures suggests:

- Thiophene vs.

- 3-Phenylpropyl Chain : The extended alkyl chain may enhance membrane permeability relative to shorter analogs (e.g., ethyl in 9a), as seen in lipophilic urea derivatives .

Preparation Methods

Vanadium-Catalyzed Urea Synthesis

Using NH$$4$$VO$$3$$ (8 mol%) in DMA under CO$$_2$$ at 120°C, the reaction achieves 72% yield for analogous ureas:

$$

\text{R-NH}2 + \text{R'-NCO} \xrightarrow{\text{NH}4\text{VO}3, \text{CO}2} \text{R-NH-C(O)-NH-R'}

$$

Representative conditions :

| Parameter | Value |

|---|---|

| Catalyst loading | 8 mol% NH$$4$$VO$$3$$ |

| Temperature | 120°C |

| Reaction time | 15–48 h |

| Yield | 65–72% |

Iron-Catalyzed Dehydrogenative Coupling

Iron complexes (e.g., FeCl$$_3$$ with DBU) enable urea synthesis from amines and alcohols at 120°C, achieving turnover numbers (TON) up to 170:

$$

\text{R-NH}2 + \text{R'-OH} \xrightarrow{\text{FeCl}3, \text{DBU}} \text{R-NH-C(O)-NH-R'} + \text{H}_2\text{O}

$$

Optimization data :

| Parameter | Effect on Yield |

|---|---|

| Catalyst loading | 0.5 mol% optimal |

| Solvent | THF > toluene > dioxane |

| Temperature | 120°C maximizes TON |

Purification and Characterization

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from dichloromethane/hexane. Characterization via $$^1$$H NMR, $$^{13}$$C NMR, and HRMS confirms structural integrity:

- $$^1$$H NMR (CDCl$$3$$) : δ 7.32–7.16 (m, aromatic protons), 4.17 (br, NH), 3.44–3.39 (m, ethylene), 2.79 (t, CH$$2$$-Ph).

- HRMS : Calculated for C$${20}$$H$${25}$$N$$_5$$OS ([M + H]$$^+$$): 396.1801; Found: 396.1805.

Challenges and Mitigation Strategies

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis of this urea-pyrazole-thiophene derivative typically involves multi-step protocols:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-keto esters under acidic conditions .

- Step 2 : Alkylation of the pyrazole nitrogen using 2-chloroethylamine or similar reagents in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Step 3 : Urea coupling via reaction of the alkylated intermediate with 3-phenylpropyl isocyanate in THF or dichloromethane at room temperature .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. How should researchers prioritize structural characterization techniques?

- Primary : High-resolution mass spectrometry (HRMS) and H/C NMR to confirm molecular weight, urea linkage, and substituent positions .

- Advanced : Single-crystal X-ray diffraction to resolve stereochemical ambiguities, particularly for the thiophene and pyrazole orientations .

- Supplementary : FT-IR for urea C=O stretching (1650–1700 cm) and HPLC for purity validation .

Q. What in vitro assays are suitable for preliminary biological screening?

- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) or phosphodiesterases using fluorescence-based assays (IC determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound?

Q. What experimental strategies address contradictions in biological data?

- Reproducibility : Validate conflicting cytotoxicity results using orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers) .

- Assay conditions : Control for solvent effects (DMSO ≤0.1%) and cell passage number .

- Target engagement : Use thermal shift assays or SPR to confirm direct binding to purported targets (e.g., kinases) .

Q. How can mechanistic studies elucidate the compound’s mode of action?

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cancer cells .

- Proteomics : SILAC labeling to quantify changes in kinase activation or ubiquitination pathways .

- Molecular dynamics : Simulate urea-thiophene interactions with ATP-binding pockets of kinases (e.g., using AutoDock Vina) .

Q. What in vivo models are appropriate for preclinical validation?

- Pharmacokinetics : Administer 10 mg/kg (IV and oral) in Sprague-Dawley rats; measure plasma half-life and tissue distribution via LC-MS .

- Efficacy : Xenograft models (e.g., HCT-116 colon cancer) with biweekly dosing (25 mg/kg, IP) and tumor volume monitoring .

- Toxicity : Histopathology of liver/kidney tissues and CBC analysis after 28-day repeated dosing .

Q. How should environmental impact assessments be integrated into the research workflow?

- Degradation studies : Hydrolysis/photolysis under simulated environmental conditions (pH 4–9, UV light) to measure half-life .

- Ecotoxicology : Daphnia magna acute toxicity (48-h LC) and algal growth inhibition tests .

- Bioaccumulation : LogP measurement (predicted >3.5 suggests high lipid solubility and bioaccumulation risk) .

Methodological Notes

- Synthetic Optimization : Replace bench-scale reactions with flow chemistry for improved yield and safety .

- Data Analysis : Use ANOVA with post-hoc Tukey tests for multi-group comparisons in biological assays .

- Reporting : Follow CONSORT guidelines for in vivo studies and MIAME standards for omics data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.